n-Benzoyl-d-alanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-D-Alanine can be synthesized through the benzoylation of D-Alanine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or potassium carbonate in an aqueous or organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-D-Alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
N-Benzoyl-D-Alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzoyl-D-Alanine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-L-Alanine
- N-Benzoyl-DL-Alanine
- N-Acetyl-D-Alanine
- N-Acetyl-L-Alanine
Uniqueness
N-Benzoyl-D-Alanine is unique due to its specific stereochemistry and the presence of the benzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
n-Benzoyl-D-alanine (CAS 17966-60-8) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and epigenetic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Synthesis and Structure
This compound is synthesized through the acylation of D-alanine with benzoic acid derivatives. The general reaction involves coupling D-alanine with benzoic anhydride or benzoyl chloride in the presence of a base, leading to the formation of the benzoyl derivative. This compound features a benzoyl group attached to the amino acid backbone, which influences its biological properties.
Antifungal Activity
Recent studies have evaluated the antifungal properties of various N-benzoyl amino acids, including this compound. The following table summarizes key findings regarding its antifungal activity against specific fungal strains:
The studies indicate that this compound exhibits significant antifungal activity, particularly against Aspergillus fumigatus and Fusarium temperatum. The mechanism of action is believed to involve the inhibition of fungal chitinase, which is crucial for fungal cell wall integrity.
Epigenetic Modulation
Another area of interest for this compound is its role as an inhibitor of DNA methyltransferases (DNMTs), which are enzymes involved in DNA methylation—a key epigenetic modification. A study reported that certain derivatives of N-benzoyl amino acids, including those related to this compound, demonstrated the ability to inhibit DNMT activity in vitro.
Key Findings on DNMT Inhibition:
- Compound Tested : this compound
- Target Enzymes : DNMT1 and DNMT3A
- Inhibition Concentration : Micromolar range
- Stability : Stable in human serum for extended periods
These findings suggest that this compound may serve as a promising lead compound for developing epigenetic therapies, particularly in cancer treatment where DNA methylation plays a critical role in gene expression regulation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound and its derivatives is essential for optimizing their biological activity. Key factors influencing activity include:
- Substituents on the Benzene Ring : Variations in substituents can enhance or diminish antifungal potency.
- Amino Acid Side Chains : The nature of the amino acid contributes significantly to binding affinity and biological efficacy.
Case Studies
- Antifungal Efficacy :
- In vitro assays showed that this compound had a notable effect on inhibiting the growth of Aspergillus fumigatus, with a significant reduction in optical density observed at 570 nm after treatment.
- Epigenetic Research :
- A study involving human cancer cell lines demonstrated that this compound could effectively reduce global DNA methylation levels, suggesting its potential use as an epigenetic modifier.
Properties
IUPAC Name |
(2R)-2-benzamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?
A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.
Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?
A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.
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